molecular formula C12H11N5O B12129230 7H-ADENINE, N-(o-METHOXYPHENYL)- CAS No. 73663-97-5

7H-ADENINE, N-(o-METHOXYPHENYL)-

Cat. No.: B12129230
CAS No.: 73663-97-5
M. Wt: 241.25 g/mol
InChI Key: IQOGGWLYHJXIIF-UHFFFAOYSA-N
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Description

7H-ADENINE, N-(o-METHOXYPHENYL)-, also known as N-(2-Methoxyphenyl)-7H-purin-6-amine, is a compound with the molecular formula C12H11N5O. It is a derivative of adenine, a fundamental component of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-ADENINE, N-(o-METHOXYPHENYL)- typically involves the reaction of adenine with o-methoxyaniline under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the N-(o-methoxyphenyl) derivative. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7H-ADENINE, N-(o-METHOXYPHENYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purines .

Scientific Research Applications

7H-ADENINE, N-(o-METHOXYPHENYL)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 7H-ADENINE, N-(o-METHOXYPHENYL)- exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation. The specific pathways involved depend on the biological context and the target enzymes .

Comparison with Similar Compounds

Uniqueness: 7H-ADENINE, N-(o-METHOXYPHENYL)- is unique due to the presence of the o-methoxyphenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable molecule for research and potential therapeutic applications .

Properties

CAS No.

73663-97-5

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

N-(2-methoxyphenyl)-7H-purin-6-amine

InChI

InChI=1S/C12H11N5O/c1-18-9-5-3-2-4-8(9)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H2,13,14,15,16,17)

InChI Key

IQOGGWLYHJXIIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC=NC3=C2NC=N3

Origin of Product

United States

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